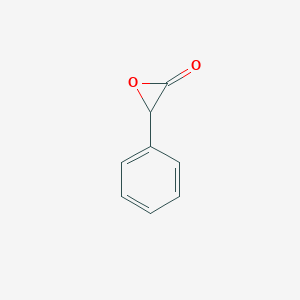
3'-Hexadecylterthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Hexadecylterthiophene is a thiophene-based compound characterized by a long hexadecyl chain attached to the terthiophene core. Thiophenes are a class of heterocyclic aromatic compounds containing a sulfur atom in a five-membered ring. The unique structure of 3’-Hexadecylterthiophene makes it an interesting subject for research in various scientific fields, including materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hexadecylterthiophene typically involves the coupling of hexadecyl bromide with terthiophene under specific conditions. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bond between the hexadecyl group and the terthiophene core .
Industrial Production Methods: Industrial production of 3’-Hexadecylterthiophene may involve large-scale Stille coupling reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-Hexadecylterthiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophenes.
Substitution: Electrophilic substitution reactions can occur at the α-positions of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Electrophilic reagents like bromine or iodine are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Halogenated thiophenes.
Wissenschaftliche Forschungsanwendungen
3’-Hexadecylterthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of therapeutic agents.
Wirkmechanismus
The mechanism of action of 3’-Hexadecylterthiophene involves its interaction with molecular targets through its aromatic and hydrophobic properties. The long hexadecyl chain allows it to embed within lipid bilayers, affecting membrane fluidity and protein function. The thiophene core can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding events .
Vergleich Mit ähnlichen Verbindungen
3-Hexylthiophene: Similar in structure but with a shorter hexyl chain, leading to different physical properties and applications.
Poly(3-hexylthiophene) (P3HT): A polymeric form used extensively in organic electronics due to its high charge carrier mobility.
Terthiophene: The parent compound without the hexadecyl chain, used in various organic synthesis applications.
Uniqueness: 3’-Hexadecylterthiophene’s uniqueness lies in its long hexadecyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly valuable in studies involving membrane dynamics and organic electronic applications .
Eigenschaften
Molekularformel |
C28H40S3 |
|---|---|
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
2-(3-hexadecylthiophen-2-yl)-3-thiophen-2-ylthiophene |
InChI |
InChI=1S/C28H40S3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-24-19-22-30-27(24)28-25(20-23-31-28)26-18-16-21-29-26/h16,18-23H,2-15,17H2,1H3 |
InChI-Schlüssel |
GVDGMOURMGWMLW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1=C(SC=C1)C2=C(C=CS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


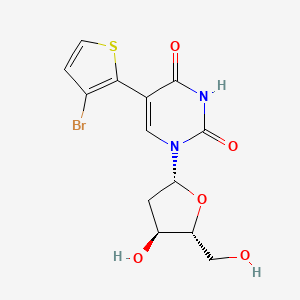
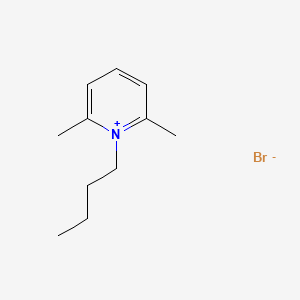
![2,2'-[2,5-Bis(decyloxy)-1,4-phenylene]diacetonitrile](/img/structure/B12566831.png)
![2-[(2-Methyl-3-nitroprop-2-en-1-yl)oxy]oxane](/img/structure/B12566838.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
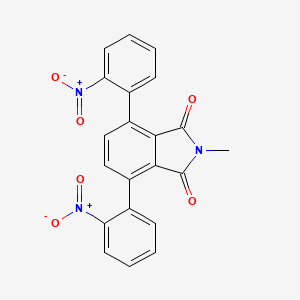
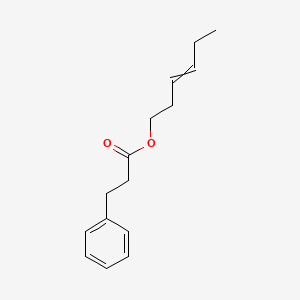
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-](/img/structure/B12566854.png)
![4-[[(1E)-1-hydroxyimino-1-phenylpropan-2-ylidene]amino]phenol](/img/structure/B12566859.png)
![2,3-Bis[4-(trifluoromethyl)phenyl]butane-2,3-diol](/img/structure/B12566864.png)
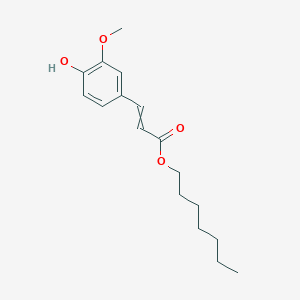
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)
